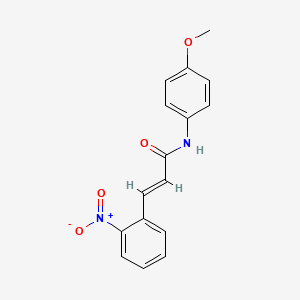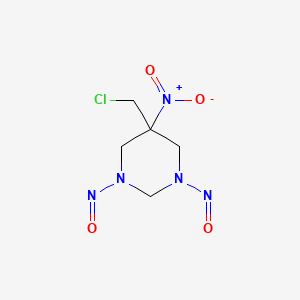
(2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a methoxyphenyl group and a nitrophenyl group, which can impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the condensation of 4-methoxyaniline with 2-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction to yield the desired enamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the double bond.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can be used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering their function. The nitro group could be involved in redox reactions, while the methoxy group might influence the compound’s binding affinity to certain targets.
類似化合物との比較
Similar Compounds
(2E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.
(2E)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide: The position of the nitro group can significantly affect the compound’s properties.
(2E)-N-(4-hydroxyphenyl)-3-(2-nitrophenyl)prop-2-enamide: The hydroxy group can introduce additional hydrogen bonding interactions.
Uniqueness
The presence of both methoxy and nitro groups in (2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can impart unique electronic and steric effects, influencing its reactivity and interactions with other molecules.
特性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
(E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O4/c1-22-14-9-7-13(8-10-14)17-16(19)11-6-12-4-2-3-5-15(12)18(20)21/h2-11H,1H3,(H,17,19)/b11-6+ |
InChIキー |
IINFCHQXMQXCRX-IZZDOVSWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B15014789.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15014793.png)
![4,4'-methanediylbis{N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline}](/img/structure/B15014799.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014806.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15014815.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15014821.png)
![4,4'-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline}](/img/structure/B15014825.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014833.png)

![N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15014845.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15014873.png)
![(1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B15014878.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)
